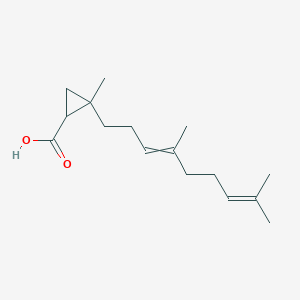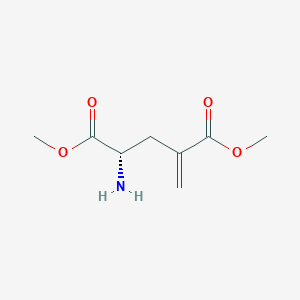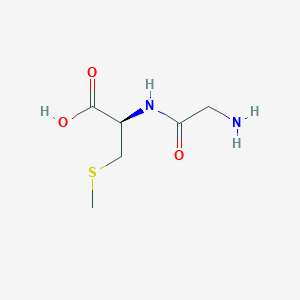
2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- is a heterocyclic organic compound that contains both nitrogen and oxygen in a five-membered ring. This compound is notable for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- can be achieved through several methods. One common approach involves the [3 + 2] coupling reaction of isocyanates and epoxides using bifunctional phase-transfer catalysts. This method yields the compound in good to high yields (up to 92%) under conditions of 100°C within 12 hours . Another method involves the continuous-flow synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine in a micro fixed-bed reactor, which provides high purity and yield .
Industrial Production Methods: Industrial production of this compound often utilizes continuous-flow processes due to their efficiency and scalability. The use of micro fixed-bed reactors packed with catalysts such as 5% Pt/C allows for the production of the compound with high purity and yield, making it suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form oxoammonium salts, which are useful in oxidative reactions . It can also participate in N-methylation reactions by reacting with carbon dioxide and phenylsilane .
Common Reagents and Conditions: Common reagents used in these reactions include oxidants like oxone and iodine, as well as reducing agents such as sodium borohydride. Reaction conditions typically involve moderate temperatures and pressures to ensure high yields and purity of the products .
Major Products Formed: The major products formed from these reactions include oxoammonium salts, hydroxylamines, and N-methylated amines. These products have significant applications in various fields, including organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- has a wide range of scientific research applications. In chemistry, it is used as a hindered amine light stabilizer (HALS) to improve the performance of plastics in strong light environments . In biology and medicine, derivatives of this compound, such as linezolid and tedizolid, are used as antibiotics to treat infections caused by gram-positive bacteria . Additionally, it is used in the manufacturing of polymer additives and stabilizers .
Wirkmechanismus
The mechanism of action of 2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- involves its ability to act as a protein synthesis inhibitor. It targets an early step involving the binding of N-formylmethionyl-tRNA to the ribosome, thereby inhibiting bacterial growth . This mechanism is particularly effective against gram-positive bacteria, making it a valuable antibiotic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- include 2,2,6,6-tetramethyl-4-piperidinol, 2,2,6,6-tetramethyl-4-piperidinone, and N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine .
Uniqueness: What sets 2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- apart from these similar compounds is its unique combination of stability and reactivity. Its ability to undergo a variety of chemical reactions while maintaining its structural integrity makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
61171-63-9 |
|---|---|
Molekularformel |
C12H22N2O2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H22N2O2/c1-11(2)5-8(6-12(3,4)14-11)9-7-16-10(15)13-9/h8-9,14H,5-7H2,1-4H3,(H,13,15) |
InChI-Schlüssel |
PJELMRNWOYYYKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)C2COC(=O)N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate](/img/structure/B14592927.png)

![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)

![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)

![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)



![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)

